N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine
Description
N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold fused with a pyrazole ring substituted with an ethyl group at the 1-position and an amine at the 4-position. The bicyclo[2.2.1]heptane moiety imparts rigidity to the molecule, influencing its conformational stability and interaction with biological targets .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N3/c1-2-15-8-11(7-13-15)14-12-6-9-3-4-10(12)5-9/h7-10,12,14H,2-6H2,1H3 |
InChI Key |
GGEOVYQOIIZFOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC2CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with pyrazole compounds under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the bicyclo[2.2.1]heptane derivative reacts with an ethyl-substituted pyrazole in the presence of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, bicyclic systems, and synthetic methodologies.
Substituent Variations on the Pyrazole Ring
a. N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine
b. N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyridine and cyclopropyl substituents replace the bicyclo[2.2.1]heptane and ethyl groups.
- Synthesis : Prepared via copper-catalyzed coupling (17.9% yield), with a melting point of 104–107°C .
Positional Isomerism in Pyrazole Derivatives
a. 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine
- Structure : Amine at the 5-position and methyl at the 3-position.
- Molecular Formula : C₁₁H₁₇N₃ (MW: 191.27 g/mol) .
- Key Differences : Positional isomerism alters electronic distribution and hydrogen-bonding capacity, which may affect receptor binding .
Bicyclic System Modifications
a. N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-(2-methylbutan-2-yl)cyclohexan-1-amine
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogs
*LogP estimated using ChemDraw or analogous software.
Spectroscopic Insights
- NMR : Bicyclo[2.2.1]heptane protons typically resonate at δ 1.0–2.5 ppm, while pyrazole protons appear at δ 7.0–8.5 ppm. Ethyl groups show characteristic triplets (δ ~1.2–1.5 for CH₃, δ ~3.5–4.0 for CH₂) .
- Trifluoroacetylation : Used to resolve overlapping NMR signals in bicyclic alcohols; analogous methods may apply to amines .
Biological Activity
N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its unique biological properties. Its molecular formula is , and it has a molecular weight of approximately 216.28 g/mol. The structural characteristics can influence its interaction with biological targets, particularly in enzyme inhibition and receptor binding.
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives, including N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine. Research indicates that pyrazole compounds can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR, which are critical in various cancers.
| Compound | Target | Activity |
|---|---|---|
| N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine | BRAF(V600E) | Inhibitory |
| Other Pyrazole Derivatives | EGFR | Inhibitory |
Anti-inflammatory Effects
N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine has also been evaluated for its anti-inflammatory properties. Pyrazole compounds are known to suppress pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine is crucial for optimizing its biological activity. Modifications to the pyrazole ring or the bicyclic moiety can significantly alter its potency and selectivity.
Key Findings:
- Substituent Effects : Variations in the ethyl group or alterations in the bicyclic structure can enhance binding affinity to target proteins.
- Isomeric Forms : Different stereoisomers may exhibit varying degrees of biological activity, necessitating further exploration into their effects.
Study 1: Antitumor Evaluation
In a study evaluating various pyrazole derivatives, N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine was tested against several cancer cell lines, demonstrating significant cytotoxicity compared to controls.
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory action of this compound in a murine model of arthritis, where it reduced swelling and inflammatory markers significantly compared to untreated groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
